

Theoretical Analysis of 2-Isopropoxy-5-methylphenylboronic Acid: A Computational Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Isopropoxy-5-methylphenylboronic acid
Cat. No.:	B1307439

[Get Quote](#)

Affiliation: Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the theoretical studies applicable to **2-Isopropoxy-5-methylphenylboronic acid**, a member of the versatile arylboronic acid family. Arylboronic acids are crucial reagents in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are of increasing interest in medicinal chemistry and materials science.^[1] Understanding their molecular structure, electronic properties, and reactivity through computational methods is paramount for optimizing their applications and designing novel derivatives. This document outlines the standard computational methodologies, presents key physicochemical data, and illustrates logical workflows for the theoretical investigation of this specific boronic acid derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to Theoretical Studies on Arylboronic Acids

Arylboronic acids, characterized by a boronic acid moiety ($-B(OH)_2$) attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. Their utility is intrinsically linked to their

electronic and structural properties, which can be effectively modeled using quantum chemical calculations.^[2] Computational methods, particularly Density Functional Theory (DFT), have proven invaluable for elucidating the geometries, electronic structures, and reaction mechanisms of these compounds.^{[2][3]}

Theoretical studies on molecules like **2-Isopropoxy-5-methylphenylboronic acid** typically focus on several key areas:

- Molecular Geometry: Determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.
- Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand reactivity, kinetic stability, and electronic transitions.^[3]
- Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in experimental characterization.
- Reactivity Descriptors: Calculating parameters such as ionization potential, electron affinity, and chemical hardness to predict how the molecule will behave in chemical reactions.
- Acidity (pKa): Computational determination of pKa is vital for medicinal chemistry applications, as it influences solubility and biological interactions.^[1]

This guide will present a hypothetical but representative theoretical study on **2-Isopropoxy-5-methylphenylboronic acid**, based on established computational protocols for this class of molecules.

Physicochemical and Predicted Properties

While specific experimental data for **2-Isopropoxy-5-methylphenylboronic acid** is not extensively published, a combination of data for its isomers and computational predictions can provide a baseline for its properties. The following table summarizes these key data points.

Property	Value	Data Type	Reference/Source
Molecular Formula	C ₁₀ H ₁₅ BO ₃	Structural	Guidechem[4]
Molecular Weight	194.04 g/mol	Structural	Guidechem[4]
CAS Number	480438-71-9	Identifier	Guidechem[4]
Predicted Density	1.08 ± 0.1 g/cm ³	Predicted	Guidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted Boiling Point	349.6 ± 52.0 °C	Predicted	Guidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted Flash Point	165.2 ± 30.7 °C	Predicted	Guidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted LogP	2.84	Predicted	Guidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]

Note: Predicted values are for the isomer 5-Isopropoxy-2-methylphenylboronic acid (CAS: 1451390-99-0) and serve as an estimate for the title compound.

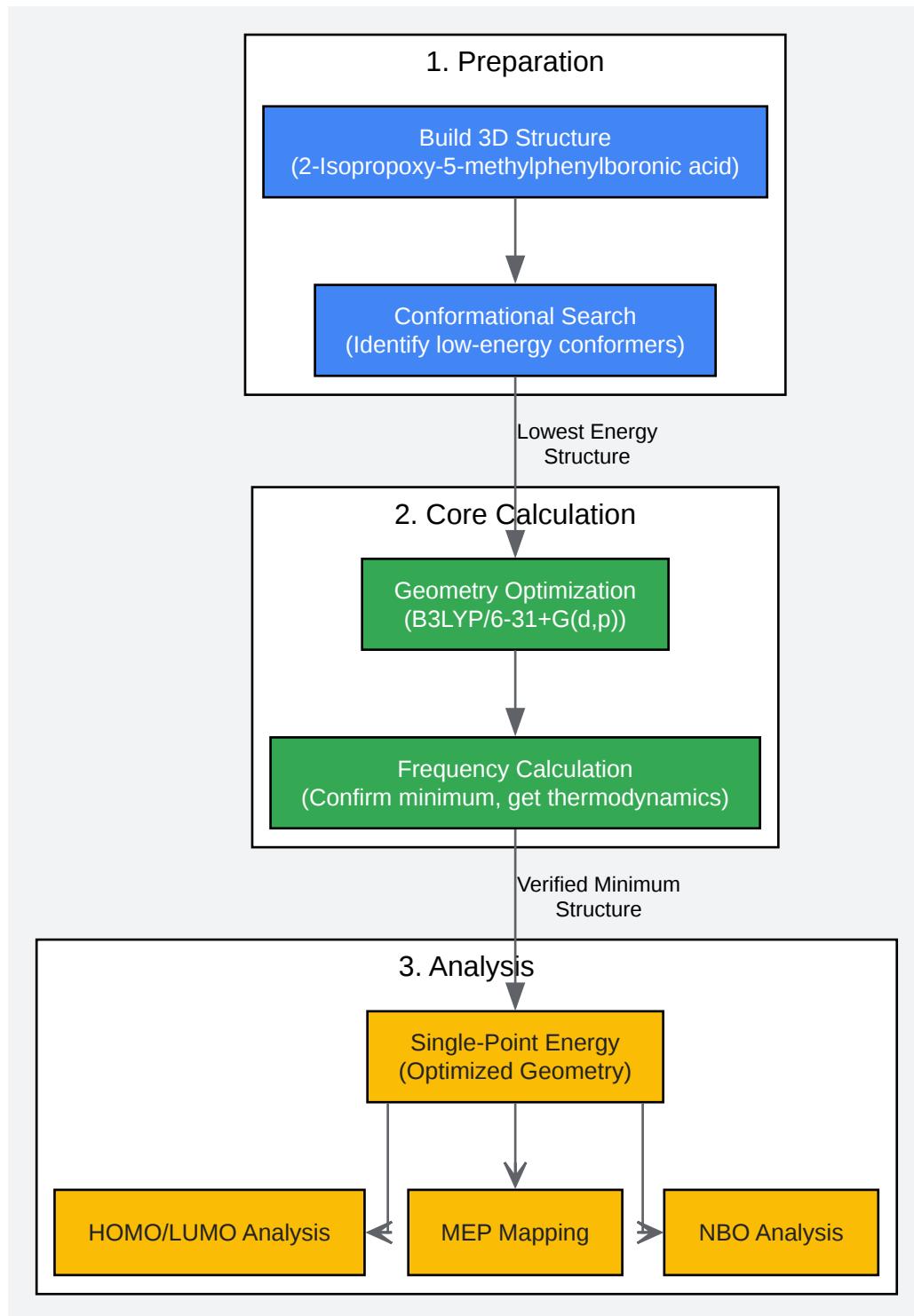
Experimental Protocols: Computational Methodology

The following section details a standard protocol for conducting a theoretical study on **2-Isopropoxy-5-methylphenylboronic acid** using Density Functional Theory (DFT). This workflow is representative of current practices in computational chemistry for small organic molecules.^[2]

3.1. Software and Hardware

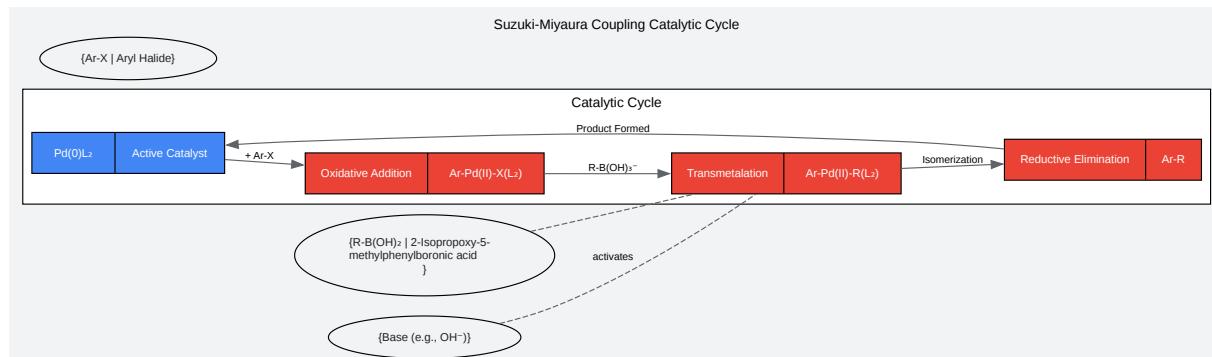
- Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView 6 or Avogadro for molecular visualization and initial structure building.
- Hardware: High-performance computing (HPC) cluster with multi-core processors (e.g., Intel Xeon or AMD EPYC) and sufficient RAM (>16 GB per core).

3.2. Step-by-Step Protocol


- Initial Structure Construction:
 - The 3D structure of **2-Isopropoxy-5-methylphenylboronic acid** is built using a molecular editor like GaussView or Avogadro.
 - Initial bond lengths and angles are set to standard values. Special attention is given to the dihedral angles of the isopropoxy and boronic acid groups to identify potential low-energy conformers.
- Conformational Search (Optional but Recommended):
 - For flexible molecules, a conformational search is performed using a lower-level theory (e.g., molecular mechanics with MMFF94 force field) to identify a set of low-energy starting geometries. This is crucial for arylboronic acids where hydroxyl group orientation affects energy.^[1]
- Geometry Optimization:
 - The initial or lowest-energy conformer structure is optimized to find the stationary point on the potential energy surface.

- Level of Theory: B3LYP functional. The B3LYP functional is widely used for its balance of accuracy and computational cost in studying organic molecules.[3]
- Basis Set: 6-31+G(d,p). This Pople-style basis set includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are important for accurately describing systems with lone pairs and for calculating electronic properties.
- Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used with water as the solvent to simulate aqueous phase conditions, which is relevant for pKa calculations.[1]

- Frequency Calculation:
 - A frequency calculation is performed at the same level of theory as the optimization (B3LYP/6-31+G(d,p)).
 - The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
 - The results provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted IR and Raman spectra.
- Electronic Property Analysis:
 - Using the optimized geometry, a single-point energy calculation is performed.
 - Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[3]
 - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and donor-acceptor interactions within the molecule.[3]


Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

[Click to download full resolution via product page](#)

Caption: A typical workflow for a DFT-based theoretical study.

[Click to download full resolution via product page](#)

Caption: Logical relationship in the Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [Theoretical Analysis of 2-Isopropoxy-5-methylphenylboronic Acid: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307439#theoretical-studies-on-2-isopropoxy-5-methylphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com